![molecular formula C13H21NO6 B1429028 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate CAS No. 1330763-23-9](/img/structure/B1429028.png)
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Overview
Description
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is a heterocyclic compound that belongs to the group of oxazepanes. This compound is characterized by its unique structure, which includes an oxazepane ring with two ester groups attached at the 4 and 5 positions. The molecular formula of this compound is C13H21NO6, and it has a molecular weight of 287.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a diester or a diamine, in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained between 0°C and 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of new esters or amides .
Scientific Research Applications
Neuropharmacological Potential
Research indicates that 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate may interact with neurotransmitter receptors due to its structural similarities to known psychoactive compounds. Initial studies have focused on:
- Binding Affinity Studies : Investigating its interaction with various biological targets, particularly neurotransmitter receptors.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated activity against certain bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent.
Polymer Chemistry
The unique oxazepane structure allows for the incorporation of this compound into polymer matrices. Research is ongoing to explore:
- Polymer Blends : The potential of this compound in enhancing the mechanical properties of polymers.
Neuropharmacological Research
One study examined the compound's effects on neurotransmitter systems in vitro. It was found to exhibit selective binding to serotonin receptors, suggesting potential applications in treating mood disorders.
Antimicrobial Testing
A series of in vitro tests evaluated the antimicrobial efficacy against various pathogens. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.
Data Table: Biological Activities
Activity Type | Test Organism | MIC (µg/mL) | Observations |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 25 | Significant growth inhibition |
Antimicrobial | Escherichia coli | 30 | Moderate growth inhibition |
Neuropharmacological | Serotonin Receptors | N/A | Selective binding observed |
Mechanism of Action
The mechanism of action of 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar structure but with only one ester group.
1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-oxo-, 1,1-dimethylethyl ester: Another related compound with a different ester configuration.
Uniqueness
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is unique due to its dual ester groups at the 4 and 5 positions, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is a synthetic organic compound belonging to the oxazepane family. It features a unique structure characterized by an oxazepane ring with two ester groups at positions 4 and 5. The molecular formula is with a molecular weight of approximately 287.31 g/mol. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes, influencing several biochemical pathways. Its structural similarities to known psychoactive compounds indicate potential interactions with neurotransmitter receptors, further warranting investigation into its therapeutic applications.
Antioxidant Properties
The compound's antioxidant capabilities are of particular interest. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases. Initial findings suggest that derivatives of oxazepane compounds exhibit significant antioxidant activity, comparable to established antioxidants such as ascorbic acid . The structure of this compound may enhance its ability to scavenge free radicals due to steric hindrance provided by the tert-butyl and ethyl groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | Similar oxazepane core but one ester group | Moderate antioxidant activity |
1,4-Oxazepine derivatives | Varying substituents on the oxazepine ring | Diverse biological activities including anti-inflammatory and anticancer properties |
The presence of two ester groups in this compound enhances its reactivity and potential for diverse applications in medicinal chemistry.
Case Study: Interaction Studies
A study focused on the interaction of 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane with neurotransmitter receptors demonstrated promising results. The compound showed binding affinity similar to known psychoactive agents, suggesting potential applications in treating neurological disorders. Further research is required to elucidate the specific pathways affected by this compound.
Research on Antioxidant Activity
Research evaluating the antioxidant properties of related oxazepane compounds highlighted their effectiveness in reducing oxidative stress markers in vitro. Compounds similar to 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane were shown to inhibit lipid peroxidation significantly . These findings support the hypothesis that this compound could be beneficial in preventing oxidative damage in biological systems.
Properties
IUPAC Name |
4-O-tert-butyl 5-O-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMCVFCPWKMQAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)COCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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